Glufosinate

Catalog No.
S576131
CAS No.
35597-44-5
M.F
C5H12NO4P
M. Wt
181.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glufosinate

CAS Number

35597-44-5

Product Name

Glufosinate

IUPAC Name

2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid

Molecular Formula

C5H12NO4P

Molecular Weight

181.13 g/mol

InChI

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)

InChI Key

IAJOBQBIJHVGMQ-UHFFFAOYSA-N

SMILES

Array

solubility

Water solubility 1370 g/l (+/- 11%)
In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014
In water, 1,370 g/l @ 22 °C

Synonyms

2-amino-4-methylphosphinobutyric acid, ammonium glufosinate, ammonium-DL-homoalanine-4-yl(methyl)-phosphinate, Basta, DL-glufosinate, glufosinate, glufosinate ammonium, glufosinate-ammonium, glufosinate-P, phosphinothricin, phosphinothricin hydrochloride, phosphinothricin hydrochloride, (S)-isomer, phosphinothricin, (S)-isomer, phosphinothricin, barium (1:1) salt, (+-)-isomer, phosphinothricin, calcium (2:1) salt, (S)-isomer, phosphinothricin, copper (+2) salt, phosphinothricin, diammonium salt, phosphinothricin, dipotassium salt, (S)-isomer, phosphinothricin, disodium salt, phosphinothricin, disodium salt, (S)-isomer, phosphinothricin, monoammonium salt, phosphinothricin, monoammonium salt, (S)-isomer, phosphinothricin, monopotassium salt, (S)-isomer, phosphinothricin, monosodium salt, phosphinothricin, monosodium salt, (S)-isomer, phosphinothricin, sodium salt, (S)-isomer

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O

Isomeric SMILES

CP(=O)(CC[C@@H](C(=O)O)N)O

The exact mass of the compound Glufosinate-P is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water solubility 1370 g/l (+/- 11%)in organic solvents at 20 °c, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014in water, 1,370 g/l @ 22 °c. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

L-Glufosinate (Glufosinate-P), identified by CAS 35597-44-5, is the biologically active (2S)-enantiomer of the broad-spectrum, contact herbicide glufosinate. It functions as an irreversible inhibitor of the plant enzyme glutamine synthetase (GS), triggering rapid accumulation of phytotoxic ammonia, cessation of amino acid synthesis, and disruption of photosynthesis [1]. Procured primarily as a free acid, L-glufosinate serves as a high-purity active ingredient and a versatile synthetic precursor for advanced agrochemical formulations. Its distinct mechanism of action and enantiomeric purity make it a critical procurement target for formulators seeking to reduce environmental chemical loads, manage herbicide-resistant weed populations, and develop customized salt forms beyond standard commodity ammonium salts[2].

Substituting L-glufosinate with the standard racemic mixture (D,L-glufosinate) introduces 50% of the inactive D-isomer, which doubles the required application volume, increases formulation bulk, and adds unnecessary environmental chemical load without contributing to herbicidal efficacy [1]. Furthermore, substituting with systemic alternatives like glyphosate fails in procurement scenarios requiring rapid contact burndown (visible within 24–72 hours) or when targeting EPSPS-resistant weed biotypes . Finally, relying on the commodity glufosinate-ammonium salt restricts formulation flexibility; the high aqueous solubility (>500 g/L) of the ammonium salt increases aquatic runoff risks, whereas the L-glufosinate free acid is required as a precursor to synthesize custom herbicidal ionic liquids (HILs) with tuned lipophilicity and superior cuticular penetration[2].

Enantiomeric Efficacy and Chemical Load Reduction

L-Glufosinate is the sole herbicidally active enantiomer in standard glufosinate formulations. Utilizing the pure L-isomer allows formulators to achieve equivalent glutamine synthetase inhibition and weed mortality at exactly half the dosage of the racemic mixture [1]. This direct 2:1 activity ratio eliminates the inactive D-isomer, directly reducing the total applied chemical load by 50% per hectare while maintaining identical efficacy [2].

Evidence DimensionActive ingredient application rate for equivalent efficacy
Target Compound DataL-Glufosinate (100% active, 1x required dose)
Comparator Or BaselineRacemic D,L-Glufosinate (50% inactive, 2x required dose)
Quantified Difference50% reduction in total chemical volume applied per hectare
ConditionsField application and glutamine synthetase inhibition assays

Procuring the pure L-enantiomer optimizes formulation efficiency and aligns with stringent regulatory mandates to reduce agricultural pesticide loads.

Speed of Action and Resistance Management

As a contact herbicide inhibiting glutamine synthetase, L-glufosinate induces rapid ammonia toxicity and cell membrane disruption, with visible phytotoxic symptoms appearing within 24 to 72 hours . In contrast, systemic herbicides like glyphosate (an EPSPS inhibitor) typically require 7 to 14 days to exhibit full symptomatic necrosis . Additionally, L-glufosinate provides high efficacy against weed biotypes that have developed established resistance to glyphosate .

Evidence DimensionTime to visible phytotoxicity
Target Compound DataL-Glufosinate (24–72 hours)
Comparator Or BaselineGlyphosate (7–14 days)
Quantified DifferenceAccelerated onset of visible necrosis by up to 11 days
ConditionsPost-emergence foliar application on actively growing broadleaf weeds

Crucial for buyers formulating rapid-burndown products or targeting markets dominated by glyphosate-resistant weed populations.

Precursor Suitability for Custom Herbicidal Ionic Liquids (HILs)

The standard glufosinate-ammonium salt exhibits extremely high aqueous solubility (>500 g/L), which increases the risk of leaching into aquatic ecosystems [1]. Procuring L-glufosinate as a free acid (CAS 35597-44-5) enables its use as an anionic precursor to synthesize Herbicidal Ionic Liquids (HILs). Pairing L-glufosinate with specific lipophilic cations significantly increases the octanol-water partition coefficient, reducing aquatic mobility and improving cuticular penetration, yielding field control efficacies over 79% compared to 60% for standard aqueous formulations at equivalent doses [1].

Evidence DimensionFormulation lipophilicity and field control efficacy
Target Compound DataL-Glufosinate free acid (synthesized into lipophilic HILs, >79% efficacy)
Comparator Or BaselineStandard Glufosinate-ammonium (high aqueous solubility, 60% efficacy)
Quantified Difference19% absolute increase in control efficacy and significantly reduced aqueous leaching potential
ConditionsField testing on Chenopodium album L. at 450 g AI/ha

Allows formulators to engineer proprietary, eco-friendly herbicide salts that outperform commodity ammonium salts in both efficacy and environmental safety.

High-Efficiency, Low-Load Agrochemical Formulations

Because L-glufosinate eliminates the inactive D-isomer, it is a highly efficient active ingredient for formulators tasked with creating high-concentration, low-dose herbicides. This directly supports compliance with national and international policies aimed at reducing total pesticide tonnage per hectare without sacrificing broad-spectrum weed control[1].

Synthesis of Next-Generation Herbicidal Ionic Liquids (HILs)

L-glufosinate free acid serves as the essential anionic precursor for the development of custom herbicidal ionic liquids. By pairing the free acid with hydrophobic cations, R&D teams can formulate proprietary products with enhanced cuticular penetration, superior rainfastness, and drastically reduced aquatic runoff compared to commodity glufosinate-ammonium [2].

Rapid Burndown and Glyphosate-Resistance Management

In markets where glyphosate resistance is prevalent or where rapid pre-plant burndown is required, L-glufosinate provides a critical alternative mechanism of action (glutamine synthetase inhibition). Its fast-acting contact toxicity makes it the preferred choice for orchard management, vineyard maintenance, and application on glufosinate-tolerant (LibertyLink) transgenic crops.

Physical Description

White to light yellow solid; [HSDB]

Color/Form

White to light yellow crystalline powder

XLogP3

-5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

181.05039486 Da

Monoisotopic Mass

181.05039486 Da

Heavy Atom Count

11

Density

1.4 g/ml at 20 °C

LogP

log Kow < 0.1 (pH 7, 22 °C)

Odor

Slightly pungent odor

Melting Point

215 °C

UNII

C8W4FP6BTY

Related CAS

77182-82-2 (mono-ammonium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360Fd: May damage fertility;
Suspected of damaging the unborn child [Danger Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Mechanism of Action

...Glufosinate ammonium is a structural analogue of glutamate & acts in plants by inhibition of glutamine synthetase leading to a complete breakdown of ammonia metab. Owing to the structural analogy of glufosinate ammonium to glutamate, its effect on various glutamate-utilizing systems needed to be investigated in mammals. Although in laboratory animals glufosinate ammonium causes an inhibition of glutamine synthetase activity in different tissues, this inhibition led to slight increases of glutamate and ammonia levels at high sublethal and lethal doses only. After oral admin for 28 days, glufosinate ammonium had no effect on glutathione & carbohydrate metab & no effect on biosynthesis of non-essential amino acids in rats & dogs. Glufosinate ammonium does not interfere with various neurotransmitter receptors in vitro & does not influence the catecholamine neurotransmitter tissue concn after iv application. The results of these studies show that ... in mammals the inhibition of glutamine synthetase activity in various tissues does not lead to a breakdown of ammonia metab. The mammalian metab ... compensates for this inhibition of glutamine synthetase activity by various other metabolic pathways ...

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

51276-47-2
77182-82-2

Metabolism Metabolites

The principal metabolite in urine & feces is 3-[hydroxy(methyl)phosphinoyl]propionic acid.
In plants, degradation of glufosinate-ammonium involves deamination, decarboxylation, & finally beta-oxidation to carbon dioxide.

Associated Chemicals

Phosphinothricin;51276-47-2
Glufosinate;53369-07-6

Wikipedia

Glufosinate

Biological Half Life

...A 65-yr-old male ingested BASTA, which contains 20% w/v of glufosinate ammonium... The changes in serum glufosinate concn exhibited T-1/2 alpha of 1.84 and T-1/2 beta of 9.59 hr. /BASTA/

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)
Herbicides

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Glufosinate-ammonium; Commodity: Almond hulls, almond meat; Method Source: Hoechst-Celanese; Method ID: HRAV-5A; Method Date: 4/20/89; Instrument: GC/FPD; Estimated LOQ (ppm): 0.05. /From table/
Pesticide or Metabolite (M) Common Name: Glufosinate-ammonium; Commodity: Canola seed, sugarbeet roots; Method Source: Aventis Crop Science; Method ID: BK/01/99; Method Date: 5/20/2000; Instrument: GC/FPD; Estimated LOQ (ppm): 0.05. /From table/

Stability Shelf Life

Stable /with exposure to/ light.

Dates

Last modified: 08-15-2023
Blodgett et al. Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide Nature Chemical Biology, doi: 10.1038/NChemBio.2007.9, published online 15 July 2007 http://www.nature.com/naturechemicalbiology

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